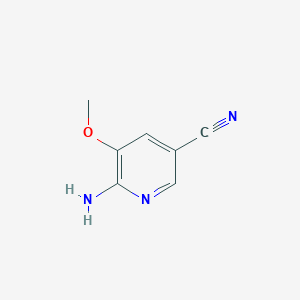

6-Amino-5-methoxynicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEKBRQHDJVOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino 5 Methoxynicotinonitrile and Its Analogues

Established Synthetic Routes to 6-Amino-5-methoxynicotinonitrile and Related Systems

The synthesis of the 6-aminonicotinonitrile scaffold is well-documented, utilizing a range of reliable and versatile chemical reactions. These established routes are fundamental for creating a diverse library of these compounds for further study and application.

A predominant method for constructing the substituted pyridine (B92270) ring of nicotinonitrile analogues involves the cyclization of acyclic precursors, with malononitrile (B47326) being a key building block. researchgate.net One of the most common strategies is the reaction of α,β-unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-en-1-ones), with malononitrile. researchgate.netnih.gov This reaction typically proceeds via a Michael addition of the malononitrile anion to the enone, followed by an intramolecular cyclization and subsequent aromatization (often through loss of H₂ or an equivalent oxidation step) to yield the highly substituted nicotinonitrile derivative. researchgate.net The reaction is often facilitated by a base, such as sodium methoxide. nih.gov

Another established pathway employs precursors derived from malononitrile, such as ethyl 2,2-dicyanovinylcarbamate. These intermediates can react with primary aromatic amines in a cyclization reaction to form 6-amino-5-cyano-2(1H)-pyrimidinones, which are structurally related heterocyclic systems. nih.gov This highlights the versatility of malononitrile-derived synthons in building various nitrogen-containing rings. nih.gov

| Precursor 1 | Precursor 2 | Base/Catalyst | Product Type | Reference |

| (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | Malononitrile | Sodium methoxide | 2-Methoxy-6-aminonicotinonitrile analogue | nih.gov |

| 1,3-Diarylprop-2-en-1-one | Malononitrile | Not specified | 4,6-Diaryl-2-aminonicotinonitrile analogue | researchgate.net |

| Ethyl N-(ethoxycarbonyl)imidates | Malononitrile | Not specified | Ethyl 2,2-dicyanovinylcarbamate derivatives | nih.gov |

| Ethyl 2,2-dicyanovinylcarbamate derivatives | Primary aromatic amines | Heat (reflux in chlorobenzene) | 6-amino-5-cyano-2(1H)-pyrimidinones | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly efficient tools for synthesizing complex molecules like nicotinonitriles. wpmucdn.comfrontiersin.orgmdpi.com These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. mdpi.comnih.gov

A prominent example is the three-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, which are analogues of 6-aminonicotinonitrile. This reaction involves the condensation of an aldehyde, malononitrile, and a thiophenol. wpmucdn.com The process is often catalyzed by a Lewis or Brønsted base and provides a convenient and green route to these biologically significant scaffolds. wpmucdn.com The versatility of MCRs allows for the synthesis of a wide array of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, often starting from building blocks like 6-aminouracil, aldehydes, and malononitrile or its derivatives. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |

| Aldehyde | Malononitrile | Thiophenol | Zn(II) or Cd(II) MOF | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile | wpmucdn.com |

| 6-Aminouracil | Aldehyde | Secondary Amine | Acetic Acid | Pyrimido[4,5-d]pyrimidine | frontiersin.org |

| Aldehyde | Malononitrile | Ethyl acetoacetate | Lipase | 2-Amino-4H-pyran | frontiersin.org |

| 6-Aminouracil | Malononitrile | Aromatic Aldehyde | Not specified | Pyrido[2,3-d]pyrimidine (B1209978) | researchgate.net |

The synthesis of specifically substituted nicotinonitriles often relies on the strategic introduction or modification of functional groups on a pre-existing heterocyclic core. A direct and relevant example is a documented synthesis of this compound itself. chemicalbook.com This method involves the cyanation of 5-bromo-3-methoxypyridin-2-amine (B1291706). The bromo group is replaced by the desired nitrile (cyano) group using zinc (II) cyanide in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst. chemicalbook.com This reaction, conducted in N,N-dimethylformamide (DMF) at elevated temperature, provides the target molecule in a 54% yield. chemicalbook.com

Another common strategy for introducing an amino group onto a heterocyclic ring is through the nitration of the ring followed by the reduction of the nitro group. researchgate.net For instance, N-methylcytisine can be nitrated to give a mixture of 3-nitro and 5-nitro derivatives. These nitro compounds can then be reduced to the corresponding 3-amino and 5-amino derivatives using various reducing agents, such as tin(II) chloride or catalytic hydrogenation over a palladium catalyst. researchgate.net This two-step sequence represents a classic and effective method for installing an amino group where direct amination is not feasible.

Novel and Sustainable Approaches in this compound Synthesis

In line with the broader goals of modern chemistry, the development of synthetic routes for this compound and its analogues is increasingly influenced by the principles of sustainability and efficiency.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com Key principles include waste minimization, the use of renewable resources, and the employment of catalytic rather than stoichiometric reagents. rsc.orgrsc.org

In the context of nicotinonitrile synthesis, these principles are actively applied. For example, the multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been demonstrated to proceed efficiently under solvent-free conditions, significantly reducing organic waste. wpmucdn.com Furthermore, the use of heterogeneous, recyclable catalysts, such as metal-organic frameworks (MOFs), aligns with green chemistry goals by simplifying product purification and allowing the catalyst to be reused over multiple cycles without significant loss of activity. wpmucdn.com Another sustainable approach involves biocatalysis, such as the use of enzymes like ene reductases in aqueous media. rsc.org A one-pot photoenzymatic process has been developed for synthesizing chiral malononitrile derivatives, which are valuable precursors, showcasing the power of combining photocatalysis and enzymatic reactions for sustainable synthesis. rsc.org

Catalysis is a cornerstone of efficient and sustainable synthesis. The development of novel catalytic systems offers significant advantages in terms of reaction rates, yields, and selectivity (chemo-, regio-, and enantio-).

Heterogeneous Catalysis : As mentioned, metal-organic frameworks (MOFs) have been successfully used as robust, recyclable catalysts for the multi-component synthesis of pyridine derivatives. wpmucdn.com Their porous structure and active metal sites facilitate the reaction, and their heterogeneous nature allows for easy recovery by simple filtration. wpmucdn.com

Biocatalysis : Enzymes offer unparalleled selectivity under mild, environmentally benign conditions (typically in water at or near room temperature). A photoenzymatic, one-pot reaction has been developed that first uses a photocatalyst for a Knoevenagel condensation, followed by an asymmetric hydrogenation mediated by an ene reductase. rsc.org This system produces β-chiral malononitrile derivatives with excellent yields and enantiomeric excess (>99% ee), demonstrating a highly selective and sustainable approach. rsc.org

Transition-Metal Catalysis : Palladium catalysis is a powerful tool for functional group interconversion, as seen in the synthesis of this compound via the cyanation of a bromo-pyridine precursor. chemicalbook.com Such cross-coupling reactions are fundamental to modern organic synthesis for their reliability and broad substrate scope.

Organocatalysis : The use of small organic molecules to catalyze reactions has emerged as a major field. For example, organocatalysts like quinine (B1679958) thiourea (B124793) derivatives have been employed for enantioselective Strecker reactions to produce chiral α-aminonitriles, which are important synthetic intermediates. mdpi.com

Solvent-Free and Environmentally Benign Reaction Systems

The development of synthetic protocols that minimize or eliminate the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Research into the synthesis of nicotinonitrile analogues has explored solvent-free conditions, often in conjunction with alternative energy sources like microwave irradiation or the use of environmentally benign catalysts.

One notable approach involves the solvent-free Biginelli multi-component reaction to produce 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, a structural analogue of the 6-aminonicotinonitrile scaffold. researchgate.net This reaction, which combines benzaldehyde, malononitrile, and thiourea, was tested with various catalysts. The deep eutectic solvent Choline chloride/2ZnCl₂ (ChCl:2ZnCl₂) proved to be the most effective catalyst under solvent-free conditions, achieving a product yield of 62%. researchgate.net This method highlights the potential of deep eutectic solvents as green catalytic media for multicomponent reactions in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net

Microwave-assisted synthesis has also been identified as a technique to significantly shorten reaction times and improve yields, sometimes under solvent-free conditions. researchgate.net For instance, the synthesis of ring-contracted derivatives of erythromycin (B1671065) A was successfully performed using microwave irradiation under both solvent-containing and solvent-free protocols. researchgate.net This suggests the applicability of microwave technology for creating more efficient and environmentally friendly pathways for complex heterocyclic compounds.

Furthermore, research into eco-catalysis has demonstrated the use of catalysts derived from fruit waste for certain organic syntheses. nih.govnih.gov While applied to the synthesis of β-amino alcohols, this approach of using activated biomass carbon from sources like kinnow peel waste represents a growing trend towards developing sustainable and eco-friendly catalysts for chemical transformations. nih.govnih.gov

| Method | Key Features | Example Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Solvent-Free Biginelli Reaction | Multicomponent reaction without conventional solvents. | 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Choline chloride/2ZnCl₂ | 62% | researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times and improved yields, with potential for solvent-free application. | Ring-contracted erythromycin A derivatives | Microwave irradiation | Improved yields | researchgate.net |

Chemo- and Regioselective Synthesis of this compound Analogues and Derivatives

Controlling the chemo- and regioselectivity is paramount in the synthesis of substituted pyridines and related heterocycles to ensure the correct placement of functional groups, which dictates the molecule's ultimate properties.

An efficient and regioselective approach has been developed for the synthesis of 6-amino-5-benzoyl-1-substituted 2(1H)-pyridinones. researchgate.net This method involves the reaction of acyclic ketene (B1206846) aminals with propiolic acid ester. The study examined the influence of solvent and temperature on the reaction's regioselectivity, demonstrating that these parameters can be tuned to favor the desired isomer. researchgate.net This work underscores the importance of reaction conditions in directing the outcome of heterocyclic synthesis.

The synthesis of substituted nicotinonitrile derivatives often involves cyclization reactions where regioselectivity is a key consideration. For example, 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile was synthesized through the cyclization of a chalcone (B49325) derivative with malononitrile in the presence of sodium methoxide. nih.gov The structure of the resulting product confirms the specific regiochemistry of the cyclization process.

Modern catalytic systems are also being employed to achieve high levels of selectivity. A dual photoredox/copper-catalyzed radical carbocyanation of 2-azadienes has been reported for accessing functionalized α-amino nitriles. nih.gov This method demonstrates excellent chemo- and regioselectivity (>95:5), providing a pathway to complex α-amino nitrile building blocks from readily available starting materials. nih.gov While not directly applied to this compound, this radical cascade process illustrates a state-of-the-art strategy for achieving high selectivity in the formation of related structures. nih.gov

In the broader context of nitrogen-containing heterocycles, the regioselective functionalization of quinoline (B57606) systems also provides relevant insights. For instance, the C-H cyanoalkoxylation and cyanoalkylation of 8-aminoquinoline (B160924) derivatives have been achieved with high regioselectivity at the C5 position using copper or nickel catalysis. rsc.org Similarly, studies on the Skraup–Doebner–Von Miller reaction for synthesizing 6-aminoquinoline (B144246) derivatives have investigated the optimization of reaction conditions to control the formation of specific products. researchgate.net These examples from related heterocyclic systems highlight the ongoing efforts to develop precise and predictable synthetic methods. mdpi.com

| Reaction Type | Substrates | Product Class | Key Aspect of Selectivity | Reference |

|---|---|---|---|---|

| Annulation | Acyclic ketene aminals + propiolic acid ester | 6-Amino-5-benzoyl-1-substituted 2(1H)-pyridinones | Regioselectivity controlled by solvent and temperature. | researchgate.net |

| Cyclization | Chalcone derivative + malononitrile | Substituted nicotinonitrile | Specific regiochemistry in the formation of the pyridine ring. | nih.gov |

| Radical Carbocyanation | 2-Azadienes + redox-active esters + trimethylsilyl (B98337) cyanide | α-Amino nitriles | Dual catalytic system provides high chemo- and regioselectivity (>95:5). | nih.gov |

| C-H Functionalization | 8-Aminoquinoline derivatives + AIBN | C5-functionalized 8-aminoquinolines | Catalyst-controlled regioselectivity at the C5 position. | rsc.org |

Chemical Reactivity and Transformational Chemistry of 6 Amino 5 Methoxynicotinonitrile

Reactions Involving the 6-Amino Group

The 6-amino group is a primary site of reactivity in 6-Amino-5-methoxynicotinonitrile, participating in a range of transformations including electrophilic substitutions, nucleophilic additions, and cyclization reactions. Its nucleophilicity is influenced by the electronic effects of the other substituents on the pyridine (B92270) ring.

Electrophilic Transformations and Substitutions on the 6-Amino Position

While specific examples of electrophilic substitution directly on the 6-amino group of this compound are not extensively documented in readily available literature, the general reactivity of aminopyridines suggests that this position is susceptible to attack by various electrophiles. Reactions such as acylation or alkylation at the amino group are plausible transformations. For instance, the reaction with acyl chlorides or anhydrides would be expected to yield the corresponding N-acyl derivatives. The reactivity of the amino group in such transformations would be modulated by the electronic push from the 5-methoxy group and the pull from the 3-cyano group.

Nucleophilic Additions and Condensation Reactions Mediated by the 6-Amino Group

The nucleophilic nature of the 6-amino group allows it to readily participate in addition and condensation reactions with carbonyl compounds. These reactions are fundamental to the construction of more complex molecular architectures. For example, the amino group can react with aldehydes and ketones to form Schiff bases or related condensation products.

A significant application of this reactivity is in the synthesis of fused heterocyclic systems. The condensation of o-aminonitriles with various reagents is a well-established method for building fused pyrimidine (B1678525) rings. While direct examples with this compound are not always explicitly detailed, the reactivity of analogous 2-amino-3-cyanopyridines provides strong evidence for its potential transformations. orgchemres.org For instance, condensation with formamide (B127407) or urea (B33335) can lead to the formation of pyrido[2,3-d]pyrimidin-4-amines or pyrido[2,3-d]pyrimidin-4-ones, respectively. jocpr.com

| Reagent | Product Type | Reference |

| Formamide | Pyrido[2,3-d]pyrimidin-4-amine | jocpr.com |

| Urea | Pyrido[2,3-d]pyrimidin-4-one | jocpr.com |

| Isothiocyanates | Pyrido[2,3-d]pyrimidine-4-thiones | Inferred |

| 1,3-Dicarbonyl Compounds | Substituted Pyrido[2,3-d]pyrimidines | jocpr.com |

This table presents potential reactions based on the known reactivity of similar 2-amino-3-cyanopyridines.

Cyclization Reactions Initiated by the 6-Amino Functionality

The strategic positioning of the 6-amino group adjacent to the 3-cyano group makes this compound an excellent precursor for cyclization reactions to form fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These reactions are of significant interest due to the biological activities associated with the resulting scaffolds. nih.govnih.govnih.gov

The general strategy involves the reaction of the amino group with a reagent that provides one or more carbon atoms to form the new pyrimidine ring, with the cyano group often participating in the cyclization process. For example, reaction with guanidine (B92328) can lead to the formation of 2,4-diaminopyrido[2,3-d]pyrimidines. The reaction of 2-amino-3-cyanopyridines with various reagents like malononitrile (B47326) derivatives or α,β-unsaturated esters can also lead to the formation of functionalized pyrido[2,3-d]pyrimidines. nih.gov

A common and powerful method for constructing the pyrido[2,3-d]pyrimidine (B1209978) core is the reaction of 2-amino-3-cyanopyridines with compounds containing a three-carbon electrophilic fragment. jocpr.com

| Reactant(s) | Resulting Fused Ring System | Key Features | Reference |

| Guanidine | 2,4-Diaminopyrido[2,3-d]pyrimidine | Introduction of two amino groups into the newly formed pyrimidine ring. | nih.gov |

| Formamide | Pyrido[2,3-d]pyrimidin-4-amine | A one-carbon cyclization agent leading to an amino-substituted fused pyrimidine. | researchgate.net |

| α,β-Unsaturated Esters + Malononitrile | Dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | A multi-step synthesis involving initial formation of a tetrahydropyridine (B1245486) intermediate. | nih.gov |

This table illustrates the utility of this compound and its analogs in the synthesis of fused heterocycles.

Transformations of the 5-Methoxy Group

The 5-methoxy group is another key functional handle on the this compound scaffold, offering opportunities for further chemical modification.

Cleavage and Derivatization of the 5-Methoxy Ether Linkage

The cleavage of the methyl-ether bond of the 5-methoxy group to yield the corresponding 5-hydroxy derivative is a potential and often crucial transformation. This demethylation can be achieved using various standard reagents known for cleaving aryl methyl ethers, such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The resulting hydroxyl group can then be further derivatized, for example, through alkylation or acylation, to introduce a variety of substituents at the 5-position, thereby enabling the synthesis of a diverse library of compounds. While specific literature on the demethylation of this compound is scarce, this transformation is a common strategy in medicinal chemistry to explore structure-activity relationships.

Rearrangement Pathways Involving the 5-Methoxy Group

Rearrangement reactions involving the 5-methoxy group of this compound are not a commonly reported class of transformations. However, under certain conditions, such as in the presence of strong acids or upon photochemical activation, rearrangements involving substituents on pyridine rings can occur. These are generally complex processes and would be highly dependent on the specific reaction conditions and the presence of other functional groups. There is currently no specific, documented evidence of rearrangement pathways directly involving the 5-methoxy group of this particular compound in the mainstream chemical literature.

Reactivity of the Nicotinonitrile Nitrile Functionality

The nitrile group of this compound is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is characterized by the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. nih.govchemistrysteps.com

Nucleophilic Attack and Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group readily undergoes attack by nucleophiles. nih.gov This initial addition leads to the formation of an imine anion, which can then be protonated to form an imine. libretexts.orglibretexts.org This reactivity is fundamental to many of the transformations of nitriles.

One of the most common reactions is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org In acidic media, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon and facilitating the attack of a weak nucleophile like water. chemistrysteps.comlibretexts.org Under basic conditions, a strong nucleophile such as a hydroxide (B78521) ion can directly add to the nitrile carbon. chemistrysteps.com In both cases, an amide intermediate is formed, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Organometallic reagents, such as Grignard reagents, can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. libretexts.orglibretexts.org This reaction is a valuable method for carbon-carbon bond formation. libretexts.org

The addition of nucleophiles is a key step in the synthesis of various heterocyclic compounds from nitriles. researchgate.net For instance, the reaction of nitriles with cysteine residues to form thioimidates is a notable example of nucleophilic attack on the nitrile group. nih.govnih.gov

| Nucleophile | Product after Hydrolysis | Conditions |

| Water (H₂O) | Carboxylic Acid | Acidic or Basic |

| Grignard Reagent (R-MgX) | Ketone | Anhydrous, followed by aqueous workup |

| Cysteine | Thioimidate | Physiological conditions |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate in cycloaddition reactions, providing a pathway to various heterocyclic structures. researchgate.net For example, ruthenium-catalyzed nitrile oxide-alkyne cycloadditions can form isoxazoles. nih.gov In these reactions, nitrile oxides, generated in situ, react with alkynes. nih.gov The regioselectivity of these ruthenium-catalyzed reactions can be inverted compared to thermal or copper-catalyzed cycloadditions. nih.gov

Another example is the (3+2) cycloaddition of nitrile ylides with various dipolarophiles. These reactions are often catalyzed by transition metals and can lead to the formation of five-membered nitrogen-containing heterocycles.

| Reaction Type | Reactants | Catalyst | Product |

| Nitrile Oxide-Alkyne Cycloaddition | Nitrile Oxide, Alkyne | Ruthenium | Isoxazole |

| (3+2) Cycloaddition | Nitrile Ylide, Dipolarophile | Transition Metal | 5-Membered Heterocycle |

Reductive and Oxidative Transformations of the Nitrile Group

The nitrile group can be both reduced and oxidized to yield different functional groups.

Reduction:

Nitriles are readily reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org The resulting dianion is then protonated during aqueous workup to give the primary amine. libretexts.org Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an aldehyde. libretexts.org An unprecedented reductive amination of a nitrile group has also been reported, leading to the formation of N,N-acetals. ru.nl

Oxidation:

While the direct oxidation of the nitrile group itself is less common, the carbon adjacent to the nitrile can be functionalized through oxidative processes. However, various primary alcohols and amines can be oxidized to form nitriles using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in aqueous ammonia. organic-chemistry.org

| Transformation | Reagent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde |

| Reductive Amination | - | N,N-Acetal |

| Oxidation (of precursors) | 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Nitrile |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core of this compound

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, though its reactivity is significantly influenced by the presence of the nitrogen atom and the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orggcwgandhinagar.compearson.com Electrophilic attack is generally favored at the 3- and 5-positions. quimicaorganica.orgmatanginicollege.ac.in However, the activating amino and methoxy (B1213986) groups on this compound would direct incoming electrophiles to the positions ortho and para to them, influencing the regioselectivity of the reaction. The presence of these activating groups makes electrophilic substitution more feasible than on an unsubstituted pyridine ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions where a partial positive charge resides. matanginicollege.ac.inquimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org In this compound, the 6-position is already substituted with an amino group. The presence of a good leaving group at the 2- or 4-position would facilitate nucleophilic attack. quimicaorganica.org The Chichibabin reaction is a classic example of nucleophilic substitution on pyridine, where an amino group is introduced. matanginicollege.ac.in

Metal-Catalyzed Cross-Coupling Reactions and Advanced Functionalization Strategies for this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings and have been extensively used to create complex molecules. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org These reactions, often catalyzed by palladium, copper, or other transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net

For derivatives of this compound, these strategies can be employed to introduce a wide range of substituents onto the pyridine core. For example, a halogenated derivative of this compound could undergo Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group. beilstein-journals.org The Sonogashira coupling could be used to introduce an alkyne moiety. beilstein-journals.orgresearchgate.net

Furthermore, the nitrile group itself can participate in metal-catalyzed reactions. Transition-metal-catalyzed additions of boronic acids to the nitrile group can lead to the formation of ketones or other functional groups. nih.gov

Advanced functionalization can also be achieved through C-H activation strategies, where a transition metal catalyst directly functionalizes a C-H bond on the pyridine ring, offering a more atom-economical approach. beilstein-journals.org

A specific synthesis of this compound involves a palladium-catalyzed cyanation of 5-bromo-3-methoxypyridin-2-amine (B1291706) using zinc(II) cyanide. chemicalbook.com This demonstrates the practical application of metal-catalyzed cross-coupling in synthesizing the title compound itself.

Applications of 6 Amino 5 Methoxynicotinonitrile As a Synthetic Building Block

Precursor to Diverse Heterocyclic Systems

The strategic placement of reactive sites in 6-amino-5-methoxynicotinonitrile makes it an ideal starting material for the synthesis of various heterocyclic compounds. The amino group can act as a nucleophile, while the nitrile group is susceptible to cyclization reactions, and the pyridine (B92270) nitrogen introduces a key basic and coordinating center.

Synthesis of Fused Pyridine Derivatives

The reactivity of the amino and cyano groups in aminonicotinonitrile derivatives allows for their annulation to form fused pyridine systems. For instance, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo-[3,4-b]-pyridine derivatives. nih.gov Treatment with ethyl acetoacetate, acetic anhydride, formic acid, urea (B33335), or thiourea (B124793) can yield the corresponding pyrido[2,3-d]pyrimidines. nih.gov Furthermore, reaction with malononitrile (B47326) can produce 1,8-naphthyridine (B1210474) derivatives. nih.gov These reactions highlight the utility of the aminonicotinonitrile core in constructing bicyclic and polycyclic systems containing the pyridine motif.

Construction of Polycyclic Aromatic and Heteroaromatic Scaffolds

The introduction of nitrogen atoms into polycyclic aromatic hydrocarbons (PAHs) can significantly alter their electronic and structural properties, making them valuable in materials and supramolecular science. rsc.org While direct examples of using this compound for the synthesis of bowl-shaped PAHs are not explicitly detailed in the provided results, the general strategy of using nitrogen-containing building blocks to create complex aromatic systems is well-established. rsc.org The inherent reactivity of this compound makes it a plausible candidate for inclusion in synthetic routes targeting novel nitrogen-doped polycyclic aromatic compounds.

Role in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in numerous fields, including medicinal chemistry and materials science. nih.govnih.gov Five-membered rings like pyrroles, pyrazoles, and imidazoles, as well as six-membered rings such as pyridines and pyrimidines, are common structural motifs. nih.govhyphadiscovery.com this compound, with its pre-installed amino and cyano groups, is a valuable precursor for a variety of nitrogenous heterocycles. For example, the amino group can readily participate in reactions to form fused pyrimidine (B1678525) rings, as seen in the synthesis of pyrido[2,3-d]pyrimidines. nih.gov The cyano group, in turn, can be a key participant in cyclization reactions leading to the formation of additional heterocyclic rings.

Involvement in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. researchgate.netnih.gov Amino-substituted heterocycles are excellent substrates for MCRs due to the presence of multiple reactive centers. clockss.org

A one-pot, three-component tandem reaction involving aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides under microwave irradiation has been developed for the synthesis of highly functionalized pyridines. mdpi.com This methodology highlights the potential for aminonitrile-type structures to participate in complex cascade reactions to build intricate molecular scaffolds efficiently. While this specific example does not use this compound directly, it demonstrates a relevant synthetic strategy. Another novel three-component synthesis has been reported for 5-aminooxazole, which can then undergo a subsequent scaffold-generating reaction to form polysubstituted pyrrolo[3,4-b]pyridines. nih.gov

Development of Novel Organic Scaffolds and Molecular Architectures from this compound

The unique substitution pattern of this compound provides a foundation for the creation of novel and diverse molecular frameworks. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing cyano group influences the reactivity and electronic properties of the resulting molecules.

The synthesis of 6-amino-5-methoxynicotinic acid from the corresponding nicotinonitrile demonstrates the potential for functional group interconversion to access new scaffolds. bldpharm.com This carboxylic acid derivative can serve as a starting point for further chemical modifications, expanding the range of accessible molecular architectures.

Contributions to Materials Science Research (excluding biological applications)

The inherent properties of the pyridine nucleus, combined with the functional groups of this compound, make it a valuable component in the design of new materials. Pyridine-containing molecules are known to be useful in the development of ligands for metal complexes, organic light-emitting diodes (OLEDs), and other functional materials.

The synthesis of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, from aminonicotinonitrile precursors opens avenues for creating extended π-conjugated systems. nih.govmdpi.com These systems are of interest for their potential electronic and photophysical properties. For instance, terpyridine derivatives, which can be synthesized through methods involving substituted pyridines, are crucial ligands for creating catalysts and 3D metal-organic frameworks (MOFs). mdpi.com The functional groups on the this compound core could be exploited to tune the properties of such materials. Furthermore, the preparation of polyfunctionally substituted pyridine-2(1H)-thione derivatives from precursors like cyanothioacetamide showcases the versatility of these building blocks in accessing bicyclic and polycyclic compounds with potential applications in materials science. scirp.org

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 6 Amino 5 Methoxynicotinonitrile and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-amino-5-methoxynicotinonitrile and its derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a derivative, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, a characteristic singlet for the proton at the 5-position of the nicotinonitrile ring is observed between δ 7.09 and 7.25 ppm. mdpi.com The amino (-NH₂) protons typically appear as a broad singlet between δ 5.30 and 5.38 ppm. mdpi.com For a related compound, 6-amino-5-methylamine-1-phenyl-1H-pyrimidine-2,4-dione, the amino protons are observed at δ 5.30 ppm. juniperpublishers.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. mdpi.com For 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, the carbon signals are assigned across a wide range, with the carbons of the aromatic rings and the nitrile group having distinct chemical shifts. mdpi.com The methoxy (B1213986) group carbon typically appears around δ 55.45 ppm. mdpi.com The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like COSY and HSQC, allows for the complete and precise assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 7.09 - 7.25 | - |

| -NH₂ | 5.30 - 5.38 | - |

| Ar-H | 6.97 - 7.96 | 110.19 - 161.60 |

| -OCH₃ | 3.85 | 55.45 |

| C-CN | - | 117.15 |

| C-NH₂ | - | 160.19 |

Note: Data is based on a representative derivative, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula, which for this compound is C₇H₇N₃O. chemicalbook.comsantiago-lab.com

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for the analysis of such compounds. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For instance, a derivative, 2-amino-6-(4′′-chlorophenyl)-4-[(4′-difluoromethoxy) (3′-hydroxy) phenyl] nicotinonitrile, shows a molecular ion peak at m/z 387.8. researchgate.net Another derivative, 6-(4′′-methoxy phenyl)-4-[(4′-difluoro methoxy) (3′-hydroxy) phenyl] -2-methoxy nicotinonitrile, exhibits a molecular ion peak at m/z 447.2. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgyoutube.com Common fragmentation pathways for related amino- and methoxy-substituted aromatic compounds include the loss of small neutral molecules such as H₂, HCN, CO, and CH₃. The fragmentation of the pyridine (B92270) ring and the substituents can help to confirm the positions of the amino, methoxy, and nitrile groups on the ring. Analysis of the isotopic patterns, especially for derivatives containing elements like chlorine or bromine, can further validate the elemental composition. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in the molecule. pressbooks.pubchegg.comlibretexts.orgopenstax.org The IR spectrum of this compound and its derivatives would be expected to show distinct absorption bands corresponding to the various vibrational modes of its functional groups.

N-H stretching: The amino group (NH₂) typically exhibits one or two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.orgopenstax.org For example, a derivative, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, shows bands at 3458 and 3367 cm⁻¹. mdpi.com

C≡N stretching: The nitrile group (CN) gives rise to a sharp, medium-intensity absorption band in the range of 2210-2260 cm⁻¹. researchgate.net A derivative of nicotinonitrile shows a characteristic band at 2218 cm⁻¹. researchgate.net

C-O stretching: The methoxy group (O-CH₃) will show a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ region.

C=C and C=N stretching: The aromatic pyridine ring will have several absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. researchgate.net

C-H stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹. pressbooks.publibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H stretch | 3300 - 3500 |

| Nitrile (-C≡N) | C≡N stretch | 2210 - 2260 |

| Methoxy (-OCH₃) | C-O stretch | 1000 - 1300 |

| Aromatic Ring | C=C, C=N stretch | 1400 - 1600 |

| Aromatic C-H | C-H stretch | > 3000 |

| Aliphatic C-H (-OCH₃) | C-H stretch | < 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. libretexts.orglibretexts.orgyoutube.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (HOMO) to a higher energy molecular orbital (LUMO). libretexts.orglibretexts.org The presence of the aromatic pyridine ring, along with the amino and nitrile substituents, creates a conjugated π-system, which results in characteristic UV-Vis absorption bands.

The electronic spectrum of this compound and its derivatives is expected to show absorptions due to π → π* and n → π* transitions. libretexts.org The exact position of the absorption maxima (λ_max) is influenced by the solvent polarity and the specific substitution pattern on the pyridine ring. researchgate.net For instance, aromatic amino acids like tryptophan, phenylalanine, and tyrosine, which are also chromophores, absorb light in the UV range. libretexts.orglibretexts.org Studies on related compounds have shown that nitrobenzaldehyde derivatives have a characteristic band around 270-280 nm, while the corresponding amino derivatives show bands around 235-240 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions of this compound and its derivatives. nih.gov

For a related derivative, 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile, single-crystal X-ray diffraction analysis revealed that the central pyridine ring is not coplanar with the attached phenyl rings. nih.gov The dihedral angles between the pyridine ring and the 4-aminophenyl and 4-ethoxyphenyl rings were found to be 14.46° and 34.67°, respectively. nih.gov The methoxy group was observed to be nearly coplanar with the pyridine ring. nih.gov

Table 3: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3924 (2) |

| b (Å) | 16.5111 (5) |

| c (Å) | 20.1415 (6) |

| β (°) | 91.315 (2) |

| V (ų) | 1792.82 (10) |

| Z | 4 |

Note: Data is for 6-(4-aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. nih.gov

Chromatographic and Elemental Analysis Techniques for Purity and Composition Verification

Chromatographic and elemental analysis techniques are essential for verifying the purity and elemental composition of synthesized this compound.

Chromatographic Techniques:

Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely used to assess the purity of the compound. HPLC, often coupled with a mass spectrometer (LC-MS), is a particularly powerful tool for separating the target compound from any impurities or byproducts from the synthesis. The purity of a related compound, 6-amino-2-methoxynicotinonitrile, was determined to be 99% by LC-MS. santiago-lab.com

Elemental Analysis:

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is compared with the calculated theoretical values based on the molecular formula (C₇H₇N₃O) to confirm the elemental composition. For example, in the synthesis of related nicotinonitrile derivatives, elemental analysis was used to confirm the proposed structures. researchgate.net For a derivative with the formula C₁₉H₁₂ClF₂N₃O₂, the calculated percentages were C: 58.85%, H: 3.12%, N: 10.84%, which were in close agreement with the found values of C: 58.79%, H: 3.03%, N: 10.81%. researchgate.net

Computational and Theoretical Investigations of 6 Amino 5 Methoxynicotinonitrile

Electronic Structure and Molecular Orbital Calculations

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Computational methods are instrumental in mapping this electronic landscape.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.govarxiv.org One of its primary applications is geometry optimization, which determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. nih.govfaccts.de This process yields precise predictions of bond lengths, bond angles, and dihedral (torsion) angles.

For nicotinonitrile derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have shown good agreement with experimental data obtained from X-ray crystallography. mdpi.com For instance, in a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, the optimized structural parameters were found to be in close alignment with X-ray diffraction data. mdpi.com Such calculations for 6-Amino-5-methoxynicotinonitrile would precisely define the planarity of the pyridine (B92270) ring and the orientation of its amino and methoxy (B1213986) substituents.

Table 1: Representative Geometric Parameters Predicted by DFT for a Related Aminopyridine Compound (2-amino-3-methylpyridinium 3,5-dinitrobenzoate) Data from a related structure is used for illustrative purposes.

| Parameter | Bond | Predicted Bond Length (Å) |

| Bond Lengths | C-C (ring) | 1.37 - 1.40 |

| C-N (ring) | 1.34 - 1.36 | |

| C-NH2 | ~1.36 | |

| C-CN | ~1.44 | |

| Parameter | Atoms | **Predicted Bond Angle (°) ** |

| Bond Angles | C-N-C (ring) | ~117 |

| N-C-C (ring) | ~124 | |

| C-C-NH2 | ~120 | |

| C-C-CN | ~121 |

Source: Data derived from computational studies on similar aminopyridine structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govedu.krd A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap suggests the molecule is more polarizable and reactive. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." edu.krdirjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. irjweb.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η. irjweb.com

These descriptors provide a quantitative framework for predicting how this compound would behave in various chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors Calculated values for a representative triazine derivative are shown for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.5812 |

| LUMO Energy | E_LUMO | -2.0941 |

| HOMO-LUMO Gap | ΔE | 4.4871 |

| Chemical Hardness | η | 2.2435 |

| Chemical Potential | μ | -4.3376 |

| Electrophilicity Index | ω | 4.1873 |

Source: Data derived from DFT calculations on a related heterocyclic amine. irjweb.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com Using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, transition states, and any intermediates. This approach allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate whether a reaction is thermodynamically favorable.

For molecules like this compound, such studies could clarify the mechanisms of its synthesis or subsequent transformations. For example, in multicomponent reactions used to synthesize complex heterocyclic structures, computational analysis can reveal the sequence of bond-forming events, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. mdpi.com Similarly, in [3+2] cycloaddition reactions, modeling can predict regioselectivity and confirm whether the mechanism is concerted or stepwise. mdpi.com These theoretical insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations can accurately predict various spectroscopic properties, serving as a powerful aid in structure confirmation and analysis. By calculating the harmonic vibrational frequencies using DFT, one can generate a theoretical infrared (IR) spectrum. researchgate.net Comparing this predicted spectrum with experimental data helps to assign specific vibrational modes to the observed absorption bands and confirms that the computationally optimized geometry corresponds to a true energy minimum.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. nih.gov This helps in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.

Intermolecular Interactions, Crystal Packing, and Supramolecular Assembly Studies

In the solid state, the arrangement of molecules is dictated by a complex network of intermolecular interactions. Understanding these forces is crucial as they influence properties like melting point, solubility, and crystal morphology.

Computational studies, often in conjunction with X-ray diffraction data, provide detailed insights into these interactions. For related nicotinonitrile and aminopyridine derivatives, hydrogen bonds are shown to be a dominant force in the crystal packing. nih.govresearchgate.net The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the cyano group can act as acceptors, leading to the formation of chains or dimers (e.g., N—H···N hydrogen bonds). nih.govnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govnih.gov The surface is mapped with properties that highlight different types of interactions and their relative importance. For example, in a related pyran derivative, Hirshfeld analysis quantified the contributions of various contacts, indicating that H···O/O···H (29.7%), H···H (28.7%), and H···N/N···H (12.9%) interactions were the most significant for the crystal packing. researchgate.net

Emerging Research Directions and Future Challenges in 6 Amino 5 Methoxynicotinonitrile Chemistry

Sustainable Chemistry Approaches in 6-Amino-5-methoxynicotinonitrile Synthesis and Derivatization

The imperative for environmentally responsible chemical manufacturing has spurred research into greener synthetic routes for this compound and its derivatives. Traditional methods, while effective at the lab scale, often rely on hazardous reagents and solvents. The focus of sustainable chemistry is to mitigate this environmental impact through innovative methodologies.

Research Findings:

Current research in green chemistry for producing related nitrogenous chemicals highlights several promising strategies applicable to this compound. These include the use of alternative, safer cyanide sources to replace highly toxic reagents like hydrogen cyanide. thechemicalengineer.com For instance, the use of K₄[Fe(CN)₆], a non-toxic food additive, has been explored as a cyanide source in palladium-catalyzed coupling reactions, presenting a significantly safer alternative. nih.gov

Furthermore, the development of solvent-free synthesis or the use of green solvents is a key area of investigation. rsc.org Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, has emerged as a viable substitute for conventional polar aprotic solvents like DMF and DMSO, which are known for their toxicity. acs.org Another approach involves mechanochemical grinding, a solvent-free method that can lead to high yields at room temperature without the need for chromatographic purification. researchgate.net For the synthesis of related nicotinonitriles, nanomagnetic metal-organic frameworks have been used as recyclable catalysts under solvent-free conditions, demonstrating high efficiency and easy separation. organic-chemistry.org

The derivatization of the amino group also presents opportunities for sustainable practices. Enzymatic catalysis, for example, offers a highly selective and environmentally benign alternative to traditional chemical methods for amine functionalization. thechemicalengineer.com These biocatalytic processes operate under mild conditions and can reduce waste generation significantly.

| Approach | Traditional Method Component | Sustainable Alternative | Key Advantages | Reference |

|---|---|---|---|---|

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic, safer handling. | nih.gov |

| Solvent | N,N-dimethylformamide (DMF) | Cyrene™ or Solvent-Free Conditions | Reduced toxicity, biodegradable, minimized waste. | acs.orgorganic-chemistry.org |

| Catalysis | Homogeneous Palladium Catalysts | Heterogeneous/Recyclable Catalysts (e.g., Pd/C, Nanomagnetic MOFs) | Easy separation and reuse of catalyst, reduced metal contamination. | organic-chemistry.orgacs.org |

| Derivatization | Conventional Chemical Reagents | Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally benign. | thechemicalengineer.com |

Integration of this compound in Advanced Materials Science Research (e.g., optical and optoelectronic materials)

The unique electronic properties of the pyridine (B92270) ring, combined with the electron-donating amino group and electron-withdrawing nitrile group, make this compound a promising scaffold for advanced materials. rsc.org The field of organic optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), represents a significant area of opportunity. rsc.orgfrontiersin.org

Research Findings:

Research has shown that pyridinecarbonitrile derivatives are effective acceptor units in fluorescent materials. researchgate.net Specifically, derivatives of 3-pyridinecarbonitrile (nicotinonitrile) have been successfully designed and synthesized for use as emitters in Thermally Activated Delayed Fluorescence (TADF) devices. researchgate.net In these donor-acceptor structures, the nicotinonitrile core acts as the electron acceptor. By attaching suitable electron-donor moieties, researchers can create molecules with a small energy gap between their singlet and triplet excited states, enabling efficient harvesting of all electrical excitons to produce light. researchgate.netnih.gov

This approach has led to the development of highly efficient sky-blue to green TADF OLEDs. researchgate.net For example, specific 3-pyridinecarbonitrile derivatives have achieved high maximum external quantum efficiencies (ηext,max) ranging from 12% to 20%. researchgate.net The strategic placement of donor groups on the pyridinecarbonitrile skeleton allows for the tuning of the frontier molecular orbitals (HOMO and LUMO), which directly influences the emission color and device performance. researchgate.net Given its structure, this compound is a prime candidate for derivatization and incorporation as a core building block in next-generation TADF emitters for displays and solid-state lighting.

| Material Class | Role of Pyridinecarbonitrile Core | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Thermally Activated Delayed Fluorescence (TADF) Emitters | Electron Acceptor Unit | Small Singlet-Triplet Energy Gap (ΔEST) | High-Efficiency OLEDs | researchgate.netnih.gov |

| Fluorescent Materials | Core Chromophore | Tunable Emission (e.g., Sky-Blue to Green) | Displays, Solid-State Lighting | researchgate.net |

| Functional Polymers | Monomer/Building Block | Semiconducting Properties | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | rsc.org |

Chemoinformatics and Machine Learning Applications for Predicting Reactivity and Designing Novel Derivatives

The fields of chemoinformatics and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics, thereby saving significant time and resources. arxiv.org These computational tools are particularly valuable for exploring the vast chemical space of heterocyclic compounds like this compound.

Research Findings:

Machine learning models, especially those based on deep learning, are being developed to predict the outcomes of chemical reactions and to propose synthetic routes for complex molecules (retrosynthesis). organic-chemistry.orgchemrxiv.org For heterocyclic compounds, where synthetic accessibility can be a challenge, these tools are particularly powerful. arxiv.org A significant hurdle in developing such models is the scarcity of data for uncommon reactions or scaffolds. arxiv.orgnih.gov To address this, researchers are employing transfer learning, where a model is first trained on a large, general dataset of chemical reactions and then fine-tuned on a smaller, more specific dataset (e.g., heterocycle-forming reactions). acs.org This approach significantly improves prediction accuracy, achieving top-1 accuracies of over 60% in some cases. acs.org

Predict Reactivity: Forecast how the molecule will react with various reagents, identifying potential side products and optimizing reaction conditions.

Design Novel Derivatives: Generate virtual libraries of derivatives with specific desired properties (e.g., particular emission wavelengths for OLEDs or enhanced biological activity) by modifying the core structure.

Plan Synthetic Routes: Propose efficient, multi-step synthetic pathways to novel and complex derivatives, assisting chemists in the lab. chemrxiv.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) models can also be built to correlate the structural features of this compound derivatives with their physical or functional properties, providing valuable insights for targeted molecular design.

Challenges and Opportunities in the Scalable Synthesis of this compound and its Derivatives

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents numerous challenges related to cost, safety, efficiency, and environmental impact. The established synthesis of this compound involves a palladium-catalyzed cyanation of a bromo-aminopyridine precursor, a class of reaction known for its scalability issues. chemicalbook.comorganic-chemistry.org

Research Findings:

A primary challenge in palladium-catalyzed cyanation is the deactivation or "poisoning" of the palladium catalyst by cyanide ions, which can bind strongly to the metal center and halt the catalytic cycle. nih.govchemicalbook.com This often necessitates higher catalyst loadings, increasing costs, and can lead to irreproducible results. nih.gov Furthermore, many protocols require high temperatures and rigorously anhydrous conditions, adding to the energy cost and operational complexity. nih.govchemicalbook.com The toxicity of cyanide sources like zinc cyanide, while lower than alkali metal cyanides, still poses significant safety and handling risks on a large scale. nih.gov

However, these challenges create opportunities for innovation. Research has demonstrated several strategies to overcome these hurdles:

Advanced Ligand Design: The use of sterically bulky phosphine (B1218219) ligands, such as XPhos, can shield the palladium center, preventing displacement by cyanide and allowing for efficient cross-coupling without catalyst poisoning. chemicalbook.com

Heterogeneous Catalysis: Employing a heterogeneous catalyst like palladium on carbon (Pd/C) simplifies product purification and allows for catalyst recovery and reuse. This approach has been shown to be practical and scalable for aryl halide cyanation. acs.org

Milder Reaction Conditions: The development of aqueous reaction media allows the cyanation to proceed at much lower temperatures (room temperature to 40 °C), reducing energy consumption and improving the safety profile. chemicalbook.com

Safer Cyanide Sources: Investigating non-toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) can dramatically improve the process's green credentials and reduce handling risks. nih.gov

Flow Chemistry: Performing the reaction in a continuous flow reactor instead of a large batch reactor can improve heat and mass transfer, allow for precise control over reaction parameters, and enhance safety, particularly when dealing with toxic reagents and gaseous byproducts.

| Challenge | Description | Opportunity / Potential Solution | Reference |

|---|---|---|---|

| Catalyst Poisoning | Cyanide ions deactivate the palladium catalyst, leading to low efficiency and high cost. | Use of bulky phosphine ligands (e.g., XPhos) to protect the catalyst. | chemicalbook.com |

| Harsh Conditions | Reactions often require high temperatures (>100 °C) and anhydrous solvents. | Development of aqueous solvent systems that allow for mild, low-temperature reactions. | chemicalbook.com |

| Reagent Toxicity | Use of toxic cyanide sources like Zn(CN)₂ poses safety and environmental risks. | Employing non-toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]). | nih.gov |

| Purification & Waste | Separation of homogeneous catalysts from the product can be difficult and generate waste. | Use of heterogeneous catalysts (e.g., Pd/C) for easy separation and recycling. | acs.org |

| Process Safety & Control | Large-scale batch reactions can have poor mixing and temperature control, increasing risk. | Implementation of continuous flow chemistry for better control and enhanced safety. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Amino-5-methoxynicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 or OV/AG/P99 filters) for dust control, and wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact . Store the compound at 2–8°C in a dry environment to avoid degradation . Ensure proper ventilation and avoid drainage contamination to mitigate environmental exposure .

Q. How can researchers determine the purity of this compound?

- Methodological Answer : Employ HPLC with a C18 column and UV detection (λ ~254 nm) for quantitative analysis. Validate purity using melting point determination (observed ~99°C) and corroborate structural integrity via FT-IR (nitrile stretch ~2200 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–8.5 ppm) .

Q. What synthetic routes are available for preparing nicotinonitrile derivatives like this compound?

- Methodological Answer : Cyclization of chalcone precursors with malononitrile in the presence of sodium methoxide is a common method. Optimize reaction conditions (e.g., solvent: ethanol, 60–80°C, 12–24 hours) and monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity data for this compound?

- Methodological Answer : Re-evaluate classification using OECD Guideline 423 (acute oral toxicity) and Ames test (mutagenicity). Cross-reference SDS hazard statements (e.g., H302, H315) with IARC/ACGIH classifications . Conduct dose-response studies in vitro (e.g., HepG2 cells) to resolve discrepancies between acute toxicity (Category 4) and carcinogenic potential .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Avoid incompatible materials (e.g., strong oxidizers) and control humidity to prevent hydrolysis. For long-term storage, lyophilize the compound and store under argon at -20°C .

Q. How can reaction pathways involving this compound be mechanistically elucidated?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model intermediates and transition states. Validate with isotopic labeling (e.g., ¹⁵N) and trap reactive species (e.g., nitrile radicals) via EPR spectroscopy. Compare kinetic data (Arrhenius plots) with analogous pyridine derivatives .

Q. What advanced analytical techniques resolve structural ambiguities in nicotinonitrile derivatives?

- Methodological Answer : Employ X-ray crystallography (Mo-Kα radiation, 100 K) for absolute configuration determination. For dynamic systems, use 2D NMR (HSQC, HMBC) to assign substituent positions and NOESY to confirm spatial proximity of methoxy/amino groups .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the carcinogenicity of this compound?

- Methodological Answer : Reassess impurity profiles via LC-MS; trace carcinogens (e.g., nitroso byproducts) may arise during synthesis. Compare IARC Group 2B (possible carcinogen) with ACGIH Threshold Limit Values (TLVs) using in vivo models (e.g., rodent bioassays) and adjust exposure limits accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.